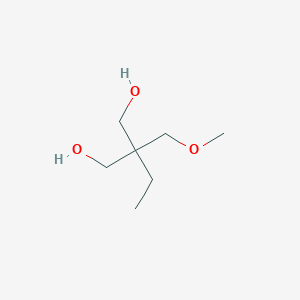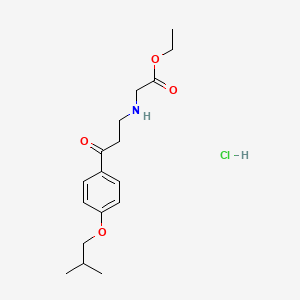
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride: is a synthetic organic compound It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester and hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride typically involves the esterification of glycine with ethyl alcohol in the presence of hydrochloric acid. The process can be summarized as follows:
Esterification: Glycine reacts with ethyl alcohol in the presence of hydrochloric acid to form glycine ethyl ester hydrochloride.
Substitution Reaction: The glycine ethyl ester hydrochloride undergoes a substitution reaction with 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl chloride to form the final product.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in modulating biochemical pathways. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethyl ester and hydrochloride groups enhances its solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Glycine ethyl ester hydrochloride: A simpler derivative of glycine with similar ester and hydrochloride groups.
N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)glycine: A structurally similar compound without the ethyl ester group.
Uniqueness
The unique combination of the glycine backbone with the 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl group and the ethyl ester and hydrochloride groups distinguishes this compound from its analogs. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64875-82-7 |
|---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-21-17(20)11-18-10-9-16(19)14-5-7-15(8-6-14)22-12-13(2)3;/h5-8,13,18H,4,9-12H2,1-3H3;1H |
InChI Key |
RQLHMVZJZUNBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


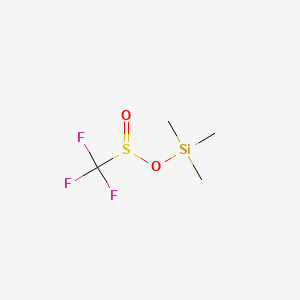

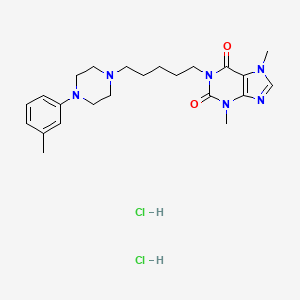
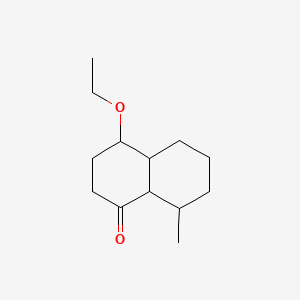
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)



![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

